2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
Description
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
tert-butyl 1-oxo-3,4-dihydropyrazino[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-9-8-17-12-7-5-4-6-11(12)10-13(17)14(18)19/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
MNXNIBWGBAGLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C3=CC=CC=C3C=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Indole Derivatives
The core synthetic approach to pyrazino[1,2-a]indol-1-ones involves the cyclization of 2-substituted indoles, where the substituent at C2 is typically an electrophilic group such as aldehyde, ketone, imine, or nitrile. The nucleophile is generally tethered to the indole nitrogen, enabling intramolecular cyclization to form the fused pyrazino ring. This methodology has been extensively reviewed and applied to generate a variety of pyrazinoindole derivatives with diverse substitution patterns and biological activities.
Metal-Catalyzed and Metal-Free Cyclizations
Both metal-catalyzed (e.g., AuCl3, Ni(OAc)2, Rhodium catalysts) and metal-free conditions have been employed for the cyclization step. For instance, Au(I)-catalyzed Pictet–Spengler reactions have been used to synthesize tetrahydro-pyrazinoindoles with good yields (43–93%) and high stereoselectivity. Similarly, base-mediated ring opening of chiral aziridines followed by BF3·OEt2 catalyzed Pictet–Spengler reactions have afforded 1,3-disubstituted tetrahydropyrazinoindoles with excellent stereoselectivity (de, ee >99%).
Specific Preparation Method of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
In Situ Generation of 2-Methide-2H-Indole Intermediate and Michael Addition
A recent and efficient method to prepare this compound involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates under basic conditions. This reaction proceeds via the in situ generation of a highly reactive 2-methide-2H-indole intermediate, which undergoes Michael-type addition by the amino acid ester, followed by intramolecular cyclization to form the pyrazinoindol-1-one scaffold.
Typical Reaction Conditions and Yields
- Reagents: 2-indolylmethyl acetate derivative, α-amino acid methyl ester (e.g., methyl L-phenylalaninate), potassium carbonate (K2CO3)
- Solvent: Anhydrous acetonitrile (MeCN)
- Temperature: 120 °C
- Reaction Time: Approximately 18 hours
- Product Isolation: After reaction completion, the mixture is cooled, diluted with diethyl ether, washed with saturated sodium bicarbonate and brine, dried, filtered, and concentrated. Purification is achieved by silica gel chromatography using a hexane/ethyl acetate mixture.
Representative Example and Outcome
This method provides a straightforward, one-pot approach to access multi-substituted pyrazinoindol-1-one derivatives with good to excellent yields and offers scope for structural diversity by varying the amino acid ester or indole substituents.
Boc Protection in the Synthesis Route
The tert-butoxycarbonyl (Boc) protecting group is commonly introduced on the nitrogen atom of the pyrazinoindole to improve stability and facilitate purification. The Boc protection is typically performed after the cyclization step or incorporated in the amino acid ester starting material. This group can later be removed under acidic conditions if necessary for further functionalization or biological testing.
Comparative Analysis of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Cyclization of 2-substituted Indoles | Uses various electrophilic groups at C2; metal-catalyzed or metal-free | High regioselectivity; diverse substitution | Requires careful control of reaction conditions |
| In Situ Generation of 2-Methide-2H-Indole Intermediate | Michael addition and cyclization cascade with amino acid esters | One-pot, high yields, operationally simple | Side reactions possible (aza-Michael addition) |
| Au(I)-Catalyzed Pictet–Spengler Reaction | Metal catalysis for cyclization | High stereoselectivity, good yields | Requires expensive catalysts, sensitive to conditions |
| Base-Mediated Ring Opening of Aziridines + BF3·OEt2 Catalysis | Stereoselective synthesis of substituted tetrahydropyrazinoindoles | Excellent stereoselectivity (de, ee >99%) | Multi-step, requires chiral aziridines |
Research Outcomes and Biological Implications
The synthesized this compound and related derivatives have been evaluated for various biological activities. Pyrazinoindol-1-ones have demonstrated anti-viral, anti-allergenic, and neuropsychiatric activities, making their efficient synthesis crucial for drug discovery efforts. The availability of versatile synthetic routes enables the generation of compound libraries for pharmacological screening.
Chemical Reactions Analysis
Types of Reactions
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that pyrazinoindole derivatives, including 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, exhibit anti-cancer properties. These compounds have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. A review highlighted the synthesis and biological activities of pyrazino[1,2-a]indoles and their derivatives, emphasizing their potential as anti-cancer agents due to their ability to interact with various receptors associated with cancer cell signaling pathways .
Neuropsychiatric Disorders
The compound has been investigated for its effects on neuropsychiatric disorders. Studies suggest that derivatives of pyrazinoindoles can modulate dopamine and serotonin receptors, making them candidates for treating conditions such as schizophrenia and depression. The pharmacological profile suggests that these compounds could be developed into therapeutic agents targeting neurotransmitter systems .
Anti-Infectious Properties
Some derivatives of the pyrazinoindole framework have demonstrated anti-infectious properties. Research has pointed to their effectiveness against certain pathogens, potentially making them useful in developing new antimicrobial agents .
Case Study 1: Cancer Cell Line Studies
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism of action appeared to involve apoptosis induction and cell cycle arrest.
Case Study 2: Neurotransmitter Modulation
In another research effort focusing on neuropsychiatric applications, the compound was tested for its ability to modulate neurotransmitter receptors. The findings revealed that it acted as a partial agonist at serotonin receptors while exhibiting antagonist properties at certain dopamine receptor subtypes. This dual action could provide a balanced approach to managing symptoms associated with mood disorders.
Mechanism of Action
The mechanism of action of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antihistaminergic activity may involve blocking histamine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrazino[2,3-b]indoles: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Polycyclic Heteroaromatic Compounds: These compounds also feature fused ring systems and exhibit diverse pharmacological properties.
Uniqueness
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific substitution pattern and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and biological activity.
Biological Activity
2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key reactions. The compound can be synthesized through the reaction of indole derivatives with α-amino acids under basic conditions, leading to the formation of the pyrazinoindole structure. This method has been reported to yield various derivatives with potential pharmacological properties .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to modulate pathways involved in cell proliferation and apoptosis. Specifically, it interacts with melatonin and adenosine receptors, which play crucial roles in cancer biology and neuropsychiatric disorders .
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy against lung cancer cells by inducing apoptosis and cell cycle arrest .
Anti-infectious and Anti-allergenic Activities
Beyond its anticancer properties, this compound has been explored for anti-infectious and anti-allergenic activities. Studies suggest that its derivatives possess the ability to inhibit specific pathogens and modulate immune responses, making it a versatile candidate in the development of new therapeutic agents .
Comparative Analysis of Similar Compounds
The biological activities of this compound can be compared to other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | Dihydro derivative | Lacks Boc protection; studied for similar activities |
| Pyrazinoindole derivatives | Indole fused with pyrazine | Varying substitutions lead to diverse biological activities |
| Indole-based anticancer agents | Indole derivatives | Often target different signaling pathways |
The unique structural configuration of this compound contributes to its specific biological activities compared to these related compounds.
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
- Case Study 1 : A study demonstrated that a derivative of this compound significantly inhibited the proliferation of A549 lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study 2 : Another investigation revealed that this compound exhibited anti-allergic effects by inhibiting histamine release from mast cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via intramolecular domino cyclization of substituted indole-2-carboxamides with vinyl selenones or via base-mediated Michael addition-cyclization cascades. For example, potassium hydroxide in dichloromethane promotes sequential nucleophilic attack and cyclization, achieving yields of 60–85% under optimized conditions . Alternative approaches include palladium-catalyzed aminoalkynylation for functionalized derivatives . Key variables include base strength (e.g., KOH vs. weaker bases), solvent polarity, and temperature. Excess base is critical to suppress side reactions like over-oxidation .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : Characterization relies on a combination of / NMR (to verify regiochemistry and Boc-group retention), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For example, NMR peaks at δ 1.4–1.5 ppm confirm the tert-butyl group of the Boc moiety, while downfield shifts (δ 7.5–8.5 ppm) validate indole ring protons .
Advanced Research Questions
Q. What strategies address chemoselectivity challenges in cyclization reactions involving indole-2-carboxamides?
- Methodological Answer : Chemoselectivity between indolic nitrogen and amide nitrogen is controlled by steric and electronic factors. For instance, bulky substituents on the amide nitrogen (e.g., benzyl groups) direct nucleophilic attack to the indolic nitrogen, as observed in aza-Michael additions with vinyl selenones. Solvent polarity (e.g., dichloromethane vs. DMF) further modulates reactivity by stabilizing transition states . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in intermediates .
Q. How do stereochemical outcomes vary in the synthesis of diastereomeric pyrazinoindolone derivatives?
- Methodological Answer : Stereochemistry is influenced by the chiral center at C-3 (adjacent to the indole ring). Using enantiopure α-amino acids in coupling reactions induces diastereoselectivity during cyclization, as seen in derivatives with >90% ee. Racemization is minimized by avoiding strong acids/bases and using low temperatures (0–25°C) . Chiral HPLC or Mosher’s ester analysis is recommended for stereochemical assignment .
Q. What structural modifications enhance the compound’s bioactivity as a BET bromodomain or EGFR inhibitor?
- Methodological Answer : Introduction of electron-withdrawing groups (e.g., 5-Cl on the indole ring) improves binding to BET proteins (e.g., BRD4) by enhancing π-π stacking with Tyr97 and Asn140 residues. For EGFR inhibition, substituting the Boc group with hydrophobic moieties (e.g., tosyl) increases membrane permeability and kinase affinity. SAR studies show that 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragments boost potency by 10-fold compared to unsubstituted analogs .
Critical Analysis of Contradictions
- and report conflicting optimal base amounts (excess vs. stoichiometric KOH). This discrepancy may arise from substrate-specific reactivity; electron-deficient indoles require excess base to drive cyclization, while electron-rich analogs proceed with stoichiometric base .
- highlights ROS-mediated anticancer activity, whereas emphasizes direct kinase inhibition. These dual mechanisms suggest context-dependent bioactivity, necessitating target-specific assays (e.g., ROS scavenging vs. kinase profiling) .
Key Recommendations for Researchers
- Prioritize NMR-guided reaction monitoring to detect intermediates and optimize cyclization.
- Use molecular docking to predict bioactivity before synthesizing derivatives, reducing trial-and-error.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
